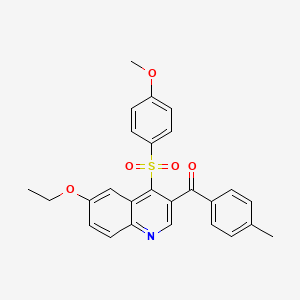

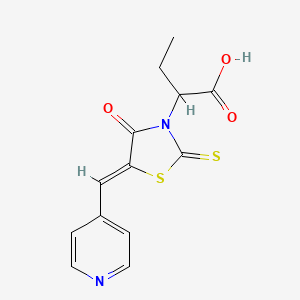

![molecular formula C15H20N2S B2867699 {[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine CAS No. 643725-89-7](/img/structure/B2867699.png)

{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an amine derivative with a thiazole ring and a tert-butylphenyl group . Thiazoles are a type of heterocyclic compound that have diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Aplicaciones Científicas De Investigación

Antitumor Activity

- Synthesis and Antitumor Activity : Thiazol-2-amine derivatives have been synthesized and their structures determined through crystallography. These compounds show promising antitumor activities. For example, a specific compound demonstrated good antitumor activity against the Hela cell line with an IC50 value of 26 μM, highlighting the potential of these molecules in cancer therapy (叶姣 et al., 2015). Another compound showed potent antitumor effects with low IC50 values against Hela and Bel7402 cell lines, suggesting a strong potential for developing new anticancer drugs (Hu et al., 2010).

Structural and Molecular Analysis

- Molecular and Electronic Structure Investigation : An experimental and theoretical investigation into the molecular and electronic structure of a thiazol-2-amine derivative was conducted, providing insights into the compound's stability and potential reactivity, which could inform further pharmacological or material science research (N. Özdemir et al., 2009).

Catalytic Applications

- Ytterbium Complexes as Catalysts : Divalent ytterbium complexes with thiazol-2-amine derivatives have been identified as effective catalysts for styrene hydrophosphination and hydroamination, demonstrating the utility of these compounds in synthetic chemistry (I. Basalov et al., 2014).

Optical and Material Science Applications

- Aggregation-Induced Emission Enhancement : Certain thiazol-2-amine derivatives have shown aggregation-induced emission enhancement (AIEE), indicating their potential use in material science, particularly in the development of optical materials and sensors (Yan Qian et al., 2007).

Antimicrobial Properties

- Synthesis and Antimicrobial Evaluation : The synthesis of thiazol-4-amine derivatives and their evaluation against various human cancer cell lines and microbial agents have been conducted, indicating the broad spectrum of biological activities of these compounds (T. Yakantham et al., 2019).

Propiedades

IUPAC Name |

1-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2S/c1-15(2,3)12-7-5-11(6-8-12)13-10-18-14(17-13)9-16-4/h5-8,10,16H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHDQMOAKLRKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)CNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B2867624.png)

![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2867626.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3-methoxyphenyl)-1-methylurea](/img/structure/B2867629.png)

![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2867635.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867639.png)